N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)13-6-11-14-9-4-3-8(12)5-10(9)15-11/h3-5,7,13H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOZXOAZEXVQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine typically involves the condensation of 6-chloro-1H-benzimidazole with propan-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as flash chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
- Benzimidazole derivatives, including N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
- Several studies have demonstrated that benzimidazole derivatives exhibit anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. In vitro assays reported IC50 values indicating potent COX inhibition, suggesting potential therapeutic uses in treating inflammatory diseases .
3. Anticancer Potential
- The benzimidazole scaffold has been widely explored in cancer research. Compounds derived from this structure are known to interact with various cellular pathways involved in cancer progression. Studies have indicated that N-substituted benzimidazoles can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Case Studies
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine with analogous compounds based on structural features, synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substitution Patterns
Key Observations :
- Substituent Effects: The 6-chloro group enhances lipophilicity and may improve membrane permeability, similar to 6-chloro-substituted pyridazines .
Key Observations :
- Benzimidazole derivatives often require harsh conditions (e.g., cyanogen bromide) for nitration or halogenation .
- Reductive amination (as in ) offers high yields for propan-2-amine-linked compounds but may require specialized reagents.
Physicochemical Properties
Key Observations :
- The 6-chloro group and benzimidazole core likely reduce aqueous solubility compared to non-chlorinated analogs .
- Propan-2-amine groups contribute to basicity (pKa ~10–11), enhancing solubility in acidic media.
Biological Activity
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine is a compound belonging to the benzimidazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄ClN. The presence of the benzimidazole moiety is significant as it contributes to various biological activities, including anticancer, antimicrobial, and antifungal properties.
1. Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines.
In a study evaluating the antitumor activity of several benzimidazole derivatives, it was found that compounds with similar structures exhibited IC₅₀ values ranging from 6.26 ± 0.33 μM to 25.8 ± 2.3 nM against different cancer cell lines, indicating effective growth inhibition .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
| N-[Cl-benzimidazole] | Various | 20.46 ± 8.63 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
In particular, compounds derived from benzimidazole have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 25–62.5 µg/ml, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 62.5 |
| N-[Cl-benzimidazole] | Various | Variable |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that regulate cell growth and division.
- DNA Binding : Studies indicate that benzimidazole derivatives can bind to DNA, potentially disrupting replication and transcription processes .
- Enzyme Inhibition : Compounds within this class have been shown to inhibit various enzymes linked to cancer progression and microbial resistance.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in both two-dimensional (2D) and three-dimensional (3D) cultures, with a more pronounced effect observed in 2D assays .
- Antimicrobial Testing : The compound was tested against multiple strains, showing varying degrees of effectiveness, particularly against E. coli and S. aureus, reinforcing its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine?
The compound is typically synthesized via condensation of 6-chloro-1H-benzimidazole-2-carbaldehyde with propan-2-amine under reductive conditions. A one-pot reaction using sodium borohydride (NaBH₄) or catalytic hydrogenation is common. Post-synthesis purification via column chromatography and characterization using FT-IR (e.g., carbonyl stretch at ~1668 cm⁻¹) and ¹H NMR (e.g., benzylic methylene protons at δ 2.6–2.7 ppm) ensures structural fidelity .
Advanced Synthesis
Q. How can regioselectivity challenges during benzimidazole alkylation be mitigated?
Regioselectivity can be controlled using directing groups (e.g., methoxy or chloro substituents) or protective strategies (e.g., temporary imine formation). Microwave-assisted synthesis (100–120°C, 30–60 min) enhances yield and reduces side products. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent), and optimization of solvent polarity (e.g., acetonitrile vs. ethanol) improves selectivity .
Basic Structural Characterization
Q. What spectroscopic and analytical methods are essential for confirming the compound’s structure?
Key methods include:
- FT-IR : Identifies functional groups (e.g., benzimidazole N-H stretch at ~3178 cm⁻¹, C-Cl stretch at ~827 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl doublet at δ 1.2–1.3 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 67.38%, H: 6.79% for C₁₂H₁₅ClN₃) .
Advanced Crystallography
Q. How can X-ray diffraction resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (performed using SHELXL ) determines bond angles, torsion angles (e.g., dihedral angles between benzimidazole and isopropyl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å). For twinned crystals, refinement protocols in SHELXTL resolve overlapping reflections .
Biological Activity Profiling
Q. What methodologies assess the compound’s antimicrobial potential?
Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) are standard. Serial dilutions (1–100 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hr, quantify growth inhibition. Comparative analysis with control antibiotics (e.g., ampicillin) validates efficacy .
Computational Modeling
Q. How can molecular docking predict binding interactions with biological targets?
Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding. The compound’s 3D structure (optimized via DFT) is docked into target pockets (e.g., bacterial DNA gyrase). Scoring functions (e.g., binding energy < −6 kcal/mol) and hydrogen-bonding analysis (e.g., S⋯S interactions at 3.6 Å) prioritize leads .
Data Contradiction Resolution
Q. How to address discrepancies between spectroscopic and crystallographic data?
Cross-validation using multiple techniques is critical. For example, if NMR suggests a planar conformation but X-ray shows a gauche arrangement (dihedral angle −100°), re-examine sample purity or consider dynamic effects (e.g., fluxionality in solution). SHELXL’s R-factor (<0.05) and residual density maps (<0.3 eÅ⁻³) confirm crystallographic reliability .
Basic SAR Studies
Q. How do substituents on the benzimidazole core influence bioactivity?
Variation of the 6-chloro group with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) substituents alters lipophilicity and target affinity. MIC assays show chloro derivatives exhibit superior antibacterial activity (MIC = 8 µg/mL) compared to methoxy analogs (MIC = 32 µg/mL) .
Advanced SAR Studies
Q. Can QSAR models predict activity for novel derivatives?
Quantitative structure-activity relationship (QSAR) models use descriptors like logP, molar refractivity, and HOMO-LUMO gaps. A 3D-QSAR CoMFA analysis (training set: 20 derivatives, R² > 0.9) identifies steric bulk at the benzimidazole C6 position as critical for activity .
Formulation and Stability
Q. What strategies improve solubility for in vivo studies?
Salt formation (e.g., hydrochloride salt via HCl gas treatment) enhances aqueous solubility. Stability is assessed via accelerated degradation studies (40°C/75% RH, 4 weeks). HPLC (C18 column, 0.1% TFA/ACN gradient) monitors degradation products (e.g., hydrolysis at pH < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
